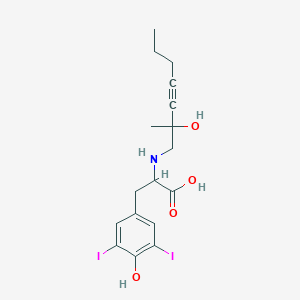
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate, also known as NALB, is a compound that has been used in scientific research for its potential biochemical and physiological effects. NALB is a derivative of the compound benzoylleucine, which has been shown to have anti-inflammatory properties. We will also list future directions for research on this compound.
Scientific Research Applications
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has been used in scientific research for its potential biochemical and physiological effects. One study found that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate inhibited the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate had anti-inflammatory effects in a mouse model of rheumatoid arthritis. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has also been studied for its potential use as a fluorescent probe for imaging biological tissues.
Mechanism of Action
The mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate may also act as a fluorescent probe by binding to specific molecules in biological tissues.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. It has also been studied for its potential use as a fluorescent probe for imaging biological tissues. However, the exact biochemical and physiological effects of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate in lab experiments is its potential anti-inflammatory and anti-cancer properties. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate may also be useful as a fluorescent probe for imaging biological tissues. However, one limitation of using 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. One area of research could focus on further understanding the mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. This could involve studying the enzymes that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate inhibits and the specific molecules that it binds to in biological tissues. Another area of research could focus on the potential use of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate as a therapeutic agent for inflammatory diseases and cancer. Finally, research could also focus on developing new derivatives of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate with improved properties for use in lab experiments and potential therapeutic applications.
Conclusion:
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is a compound that has been used in scientific research for its potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological tissues. While the exact mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is not fully understood, it shows promise as a potential therapeutic agent for inflammatory diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate and to develop new derivatives with improved properties.
Synthesis Methods
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate can be synthesized using a multi-step process. The first step is the synthesis of 1-naphthylamine, which is then reacted with ethyl oxalyl chloride to form 2-(1-naphthylamino)-2-oxoethyl chloride. This compound is then reacted with benzoyl-L-leucine in the presence of a base to form 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. The final product can be purified using column chromatography.
properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)15-22(27-24(29)19-10-4-3-5-11-19)25(30)31-16-23(28)26-21-14-8-12-18-9-6-7-13-20(18)21/h3-14,17,22H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKRTYPELJWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)leucinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)
